molecular formula C27H48O B12400393 Epicoprostanol-d5

Epicoprostanol-d5

Cat. No.: B12400393
M. Wt: 393.7 g/mol
InChI Key: QYIXCDOBOSTCEI-AQNUQCFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epicoprostanol-d5 is a deuterium-labeled derivative of epicoprostanol. Epicoprostanol is a compound found in adipocere, which is a waxy substance formed during the decomposition of body fat in moist environments. The deuterium labeling in this compound is used to trace and study the compound’s behavior in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epicoprostanol-d5 is synthesized by the reduction of coprostanone using lithium aluminum deuteride. The reaction involves the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The product is then purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Epicoprostanol-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Epicoprostanol-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the fate of sterols in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of sterol-based drugs.

    Industry: Applied in the development of new materials and chemical processes involving sterols.

Mechanism of Action

The mechanism of action of epicoprostanol-d5 involves its incorporation into biological systems where it mimics the behavior of natural epicoprostanol. The deuterium labeling allows for the tracking of the compound through various metabolic pathways. This compound interacts with enzymes and receptors involved in sterol metabolism, providing insights into the molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Coprostanol: A similar sterol found in feces, produced by the reduction of cholesterol.

    Cholestanol: Another sterol with a similar structure, found in various tissues.

    Epicholestanol: A stereoisomer of cholestanol with different spatial arrangement of atoms.

Uniqueness

Epicoprostanol-d5 is unique due to its deuterium labeling, which provides a distinct advantage in tracing and studying the compound in various scientific applications. The isotopic labeling allows for precise tracking and quantification, making it a valuable tool in research.

Properties

Molecular Formula

C27H48O

Molecular Weight

393.7 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D

InChI Key

QYIXCDOBOSTCEI-AQNUQCFSSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.